2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde
Overview
Description
2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C11H18O. It is a colorless to slightly yellow liquid with a fruity, citrus-like aroma. This compound is a mixture of cis- and trans-isomers and is used in various applications, including flavoring agents and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 4-methylpent-3-en-1-ol with a cyclopropanating agent such as diiodomethane in the presence of a strong base like sodium hydride. The reaction is carried out under an inert atmosphere, typically at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarboxylic acid.
Reduction: 2-Methyl-2-(4-methylpent-3-enyl)cyclopropanemethanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used as a flavoring agent in the food industry due to its fruity aroma
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound’s cyclopropane ring can also interact with hydrophobic pockets in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarboxylic acid
- 2-Methyl-2-(4-methylpent-3-enyl)cyclopropanemethanol
- 2-Methyl-2-(4-methylpent-3-enyl)cyclopropane-1-thiol
Uniqueness
2-Methyl-2-(4-methylpent-3-enyl)cyclopropanecarbaldehyde is unique due to its aldehyde functional group, which allows it to undergo specific reactions that its analogs with different functional groups cannot. This makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Properties
IUPAC Name |
2-methyl-2-(4-methylpent-3-enyl)cyclopropane-1-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-9(2)5-4-6-11(3)7-10(11)8-12/h5,8,10H,4,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRSGXFUZOKZNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(CC1C=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914046 | |
Record name | 2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904929-41-5, 97231-35-1 | |
Record name | 2-Methyl-2-(4-methyl-3-pentenyl)cyclopropanecarbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0904929415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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